2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
Description
2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a polycyclic heterocyclic compound featuring a quinazolinone core fused with dioxolo and thiadiazolo rings. The 3,4-dimethylanilino substituent at position 2 introduces steric and electronic modifications that influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-9-3-4-11(5-10(9)2)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHZEUESHMTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been known to exhibit a wide range of biological activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity.
Mode of Action
It is known that many compounds with similar structures often work by interacting with specific enzymes or receptors in the body, leading to changes in cellular function.
Biochemical Pathways
Compounds with similar structures are known to affect a variety of biochemical pathways, leading to their wide range of biological effects.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including those structurally related to 2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one. Research indicates that modifications at specific positions on the quinazoline nucleus can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with oxadiazole or thiadiazole moieties displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
In addition to antibacterial activity, derivatives of this compound have shown promise as antifungal agents. Studies have reported moderate activities against fungi like Candida albicans, indicating potential for development into therapeutic agents for fungal infections .
Inhibition of Cancer Cell Proliferation
Some derivatives of quinazoline compounds have been investigated for their anticancer properties. The incorporation of various substituents can lead to increased cytotoxicity against cancer cell lines. For instance, certain modifications have resulted in compounds that inhibit the growth of breast cancer cells effectively . The structure-activity relationship (SAR) studies suggest that specific functional groups are critical for enhancing anticancer activity.
Fluorescent Properties
The unique structural features of 2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one may also be leveraged in material science for developing fluorescent materials. Compounds with similar frameworks have been used to create luminescent materials suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiadiazoloquinazolinone core undergoes nucleophilic attacks at positions C-2 and C-10 :
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Amination : Reacts with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) under microwave irradiation to yield N-alkylated derivatives .
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Halogenation : Bromination at C-5 using N-bromosuccinimide (NBS) in CCl₄, achieving regioselectivity due to the electron-withdrawing thiadiazole ring .
Example :
Cycloaddition and Ring-Opening Reactions
The thiadiazole moiety participates in 1,3-dipolar cycloadditions :
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With nitriles or alkynes under Cu(I) catalysis to form pyrazole- or triazine-fused hybrids .
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Ring-opening with hydrazine yields thiosemicarbazide intermediates, which rearrange to triazolothiadiazines .
| Substrate | Reaction Partner | Product | Conditions | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Thiadiazole | Phenylacetylene | Triazine hybrid | CuI, DMF, 100°C | 68 | |
| Thiadiazole | Hydrazine | Thiosemicarbazide | EtOH, reflux | 72 |
Oxidation and Reduction
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Oxidation : Treatment with m-CPBA selectively oxidizes sulfur in the thiadiazole ring to sulfoxide, altering electronic properties .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone carbonyl to a secondary alcohol .
Key Data :
Cross-Coupling Reactions
The brominated derivative undergoes Suzuki-Miyaura coupling with arylboronic acids:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 70°C), the dioxolo ring undergoes hydrolytic cleavage , yielding a dicarboxylic acid derivative . Conversely, basic conditions (NaOH, EtOH) induce ring contraction of the thiadiazole .
Biological Derivatization
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
*Estimated based on analog data .
- Ring System Diversity : The thiadiazolo-dioxolo fusion in the target compound contrasts with the thiazolo ring in ’s analog, which may reduce polarity but increase metabolic stability .
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolinone nucleus forms via cyclocondensation of anthranilic acid (1) with acetic anhydride, generating 2-methylbenzoxazinone (2) as an intermediate. Subsequent reflux with 3,4-dimethylaniline (3) in glacial acetic acid yields 3-(3,4-dimethylphenyl)-2-methylquinazolin-4(3H)-one (4).
Reaction Conditions :
- Anthranilic acid (1 equiv), acetic anhydride (3 equiv), 110°C, 4 h
- Intermediate 2 reacted with 3,4-dimethylaniline (1.2 equiv) in glacial acetic acid, refluxed 6 h
Mechanistic Insight :
Acetic anhydride activates anthranilic acid’s carboxyl group, facilitating nucleophilic attack by the aniline’s amine. Cyclodehydration forms the quinazolinone ring, stabilized by aromatic π-conjugation.
Thiadiazole-Dioxole Annulation
Thiosemicarbazide Cyclization
The thiadiazole ring assembles via dehydrative cyclization of thiosemicarbazide derivatives. Compound 4 reacts with thiosemicarbazide (5) in ethanol under acidic conditions (conc. H₂SO₄), forming 3-[(5-amino-1,3,4-thiadiazol-2-yl)methylamino]-2-methylquinazolin-4(3H)-one (6).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acid Catalyst | H₂SO₄ | +22% vs. HCl |
| Reaction Time | 12 h | Max at 16 h |
| Temperature | 25°C | >40°C degrades |
Spectroscopic Validation :
Dioxole Ring Formation
Oxidative cyclization of adjacent hydroxyl groups on the quinazolinone introduces the dioxole moiety. Treating intermediate 6 with NaIO₄ in THF/H₂O (1:1) at 0°C forms thedioxolo[4,5-g] system (7).
Critical Parameters :
- Oxidant : NaIO₄ > KMnO₄ (avoids over-oxidation)
- Temperature : <5°C prevents ring-opening
- Yield : 81% with 2.2 equiv NaIO₄
Integrated Synthetic Pathway
Combining the above steps, the full synthesis proceeds as:
- Quinazolinone Formation (Anthranilic acid → 4)
- Thiadiazole Annulation (4 → 6)
- Dioxole Cyclization (6 → 7)
- Dimethylaniline Preparation (8 → 10)
- Final Coupling (7 + 10 → Target)
Overall Yield : 34% (four steps)
Comparative Analysis of Methods :
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Key functional groups confirmed via FT-IR:
Nuclear Magnetic Resonance
¹H-NMR (400 MHz, DMSO-d₆) :
¹³C-NMR :
Mass Spectrometry
- ESI-MS : m/z 367.4 [M+H]⁺ (calc. 366.4)
- Fragmentation pattern confirms sequential loss of CH₃ (15 u) and CO (28 u).
Challenges and Mitigation Strategies
Regioselectivity in Thiadiazole Formation
Early methods suffered from competing 1,2,4-thiadiazole isomers. Employing H₂SO₄ instead of HCl increased regioselectivity to 9:1 (desired:undesired).
Oxidative Degradation of Dioxole
The dioxole ring undergoes hydrolysis under acidic conditions. Storage at pH 6–7 in amber vials at -20°C enhances stability by >40%.
Scalability of Reductive Methylation
Pilot-scale runs (100 g) of 3,4-dimethylaniline synthesis showed yield drops to 72%. Incremental CH₂O addition and rigorous temp control restored yields to 85%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
